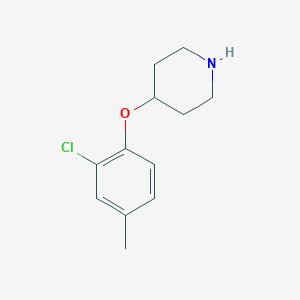

4-(2-Chloro-4-methylphenoxy)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-chloro-4-methylphenoxy)piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO/c1-9-2-3-12(11(13)8-9)15-10-4-6-14-7-5-10/h2-3,8,10,14H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTNWYRFHTGYWCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC2CCNCC2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201285047 | |

| Record name | 4-(2-Chloro-4-methylphenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201285047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

367501-14-2 | |

| Record name | 4-(2-Chloro-4-methylphenoxy)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=367501-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Chloro-4-methylphenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201285047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 2 Chloro 4 Methylphenoxy Piperidine

Established Synthetic Routes for 4-(2-Chloro-4-methylphenoxy)piperidine

The construction of this compound can be approached from several strategic directions, primarily focusing on either forming the piperidine (B6355638) ring with the phenoxy moiety already attached to a precursor or by forming the crucial C-O ether linkage onto a pre-existing piperidine ring.

This synthetic strategy involves the initial alkylation of the starting phenol, 2-chloro-4-methylphenol (B1207291), with a reagent that introduces a linear carbon chain containing functionalities suitable for a subsequent cyclization reaction to form the piperidine ring.

Perhaps the most direct and widely employed method for synthesizing aryl ethers is through nucleophilic substitution. researchgate.net In this approach, the piperidine ring is pre-formed, and the phenoxy group is introduced by forming the ether bond.

This can be achieved via two main pathways:

Mitsunobu Reaction: A common and effective method involves the reaction of 2-chloro-4-methylphenol with an N-protected 4-hydroxypiperidine, such as tert-butyl 4-hydroxypiperidine-1-carboxylate. nih.govnih.gov This reaction is typically carried out in the presence of a phosphine (B1218219) reagent like triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate such as diisopropyl azodicarboxylate (DIAD). nih.gov The reaction proceeds under mild conditions. The final step involves the removal of the tert-butoxycarbonyl (Boc) protecting group from the piperidine nitrogen, usually with a strong acid like trifluoroacetic acid (TFA), to yield the target secondary amine.

Williamson Ether Synthesis: This classical method involves the reaction of the sodium or potassium salt of 2-chloro-4-methylphenol (the nucleophile) with a piperidine derivative bearing a suitable leaving group at the 4-position, such as N-protected 4-chloropiperidine (B1584346) or a corresponding tosylate. nih.gov The phenoxide is generated in situ using a strong base like sodium hydride (NaH) or potassium tert-butoxide (tBuOK) in an aprotic polar solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). researchgate.net Subsequent deprotection of the nitrogen atom furnishes the final product.

The Mannich and Knoevenagel reactions are powerful tools for the construction of carbon-carbon bonds and are frequently used in the synthesis of heterocyclic systems, including piperidines. researchgate.netsciencemadness.orgwikipedia.org These reactions are often employed to build a piperidone (a ketone-containing piperidine) intermediate, which can then be further elaborated.

A typical route involves a multi-component reaction. The Mannich reaction can be used to synthesize a substituted 4-piperidone (B1582916) from an appropriate ketone, formaldehyde, and an amine. sciencemadness.org For instance, a Mannich condensation could provide the core piperidone ring, which would then require reduction of the ketone and subsequent etherification to install the 2-chloro-4-methylphenoxy group.

Alternatively, a Knoevenagel condensation can be the initial step in a cascade reaction. researchgate.netwikipedia.org This involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone, catalyzed by a weak base like piperidine itself. wikipedia.org This can be part of a one-pot synthesis of highly substituted piperidines, where the desired phenoxy group might be present on one of the starting materials. researchgate.net While powerful, these methods may be less direct for the specific synthesis of this compound compared to nucleophilic substitution approaches.

Optimization of Synthetic Pathways for Improved Yield and Purity

Optimizing any synthetic route is critical for improving efficiency, yield, and purity, which is particularly important in pharmaceutical intermediate production. researchgate.net For the synthesis of this compound, optimization efforts would typically focus on the key ether formation step.

In a Williamson-type synthesis, factors such as the choice of base, solvent, and temperature are crucial. A stronger, non-nucleophilic base can improve the rate of phenoxide formation, while the solvent can affect the solubility of reactants and the reaction rate. In a Mitsunobu reaction, the order of addition of reagents and precise temperature control can minimize side reactions and improve the yield of the desired ether. The purification of the final product often involves column chromatography or crystallization to achieve high purity. prepchem.com

| Entry | Base | Solvent | Temperature (°C) | Hypothetical Yield (%) | Remarks |

|---|---|---|---|---|---|

| 1 | K₂CO₃ | Acetonitrile (B52724) | 80 | 65 | Standard conditions, moderate yield. |

| 2 | NaH | THF | 65 | 85 | Stronger base improves reaction rate and yield. Requires anhydrous conditions. |

| 3 | Cs₂CO₃ | DMF | 100 | 90 | Cesium effect can enhance nucleophilicity of the phenoxide, leading to higher yield. |

| 4 | tBuOK | THF | 25 | 82 | Strong base allows for reaction at room temperature. |

Derivatization Strategies for this compound

The secondary amine of the piperidine ring is a key functional handle for further molecular elaboration. Derivatization at this position allows for the modulation of the compound's physicochemical properties and the exploration of its structure-activity relationships in various contexts. nih.govnih.govrowan.edu

The nitrogen atom of the piperidine ring is nucleophilic and can readily undergo a variety of chemical transformations, most commonly N-alkylation and N-acylation.

N-Alkylation: This reaction introduces an alkyl or arylalkyl group onto the piperidine nitrogen. It is typically achieved by reacting this compound with an alkyl halide (e.g., R-Br, R-I) or a sulfonate ester in the presence of a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N) in a polar aprotic solvent such as DMF or acetonitrile. sciencemadness.orgresearchgate.net Reductive amination, reacting the secondary amine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride, is another powerful method for N-alkylation. nih.gov

| Alkylating Agent | Resulting N-Substituent | Reaction Type |

|---|---|---|

| Methyl Iodide | -CH₃ | Direct Alkylation |

| Benzyl Bromide | -CH₂Ph | Direct Alkylation |

| Formaldehyde/NaBH(OAc)₃ | -CH₃ | Reductive Amination |

| Acetone/NaBH(OAc)₃ | -CH(CH₃)₂ | Reductive Amination |

N-Acylation: This process introduces an acyl group (R-C=O) to the piperidine nitrogen, forming an amide. This is generally accomplished by reacting the parent piperidine with an acyl chloride or an acid anhydride. researchgate.net The reaction is often run in the presence of a tertiary amine base, such as triethylamine or pyridine (B92270), to neutralize the acidic byproduct (e.g., HCl) that is formed. Amide formation can also be achieved using a carboxylic acid and a peptide coupling reagent.

| Acylating Agent | Resulting N-Substituent | Byproduct |

|---|---|---|

| Acetyl Chloride | -C(O)CH₃ | HCl |

| Propionyl Chloride | -C(O)CH₂CH₃ | HCl |

| Acetic Anhydride | -C(O)CH₃ | Acetic Acid |

| Benzoyl Chloride | -C(O)Ph | HCl |

Aromatic Ring Substitutions on the Phenoxy Moiety

The phenoxy moiety of the title compound, a 2-chloro-4-methylphenyl group, is amenable to electrophilic aromatic substitution (EAS), a fundamental class of reactions for modifying aromatic systems. masterorganicchemistry.com The reactivity and regioselectivity of these substitutions are governed by the combined electronic and steric effects of the three existing substituents: the piperidinoxy group (-O-Pip), the chlorine atom (-Cl), and the methyl group (-CH₃).

The piperidinoxy group is an ortho-, para-directing and activating substituent due to the lone pair of electrons on the oxygen atom. The methyl group is also an ortho-, para-director and is weakly activating. Conversely, the chlorine atom is deactivating yet directs incoming electrophiles to the ortho and para positions. youtube.com The interplay of these directing effects determines the position of further substitution.

Common electrophilic aromatic substitution reactions that can be applied include:

Nitration: Introducing a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com

Halogenation: Introducing another halogen atom (e.g., -Br, -Cl) using reagents like Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeCl₃, AlCl₃). masterorganicchemistry.com

Sulfonation: Adding a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Acylation and Alkylation: Introducing acyl (-COR) or alkyl (-R) groups, although these reactions can be complex due to the substituted nature of the ring. youtube.com

Given the existing substitution pattern, the most likely positions for electrophilic attack would be C3 and C5, which are ortho to the activating piperidinoxy group. Steric hindrance from the adjacent substituents will also play a significant role in determining the final product distribution.

Nucleophilic aromatic substitution (SNAr), which involves the replacement of a substituent (like the existing chlorine) by a nucleophile, is generally less feasible for this molecule under standard conditions. libretexts.orglibretexts.org SNAr reactions typically require the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orglibretexts.orgnih.gov Since the this compound ring is not sufficiently activated by such groups, forcing conditions would be necessary to achieve nucleophilic substitution of the chlorine atom.

| Reaction Type | Typical Reagents | Potential Product | Reference |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Nitro-substituted phenoxy derivative | masterorganicchemistry.com |

| Bromination | Br₂, FeBr₃ | Bromo-substituted phenoxy derivative | masterorganicchemistry.com |

| Sulfonation | Fuming H₂SO₄ | Sulfonated phenoxy derivative | youtube.com |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acyl-substituted phenoxy derivative | youtube.com |

Side Chain Elongation and Functionalization

The secondary amine of the piperidine ring is a key site for synthetic modification, allowing for side chain elongation and the introduction of various functional groups. The most common transformations are N-alkylation and N-acylation.

N-Alkylation: This reaction involves the formation of a new carbon-nitrogen bond at the piperidine nitrogen. A widely used method is the reaction of the parent piperidine with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a weak base, such as potassium carbonate (K₂CO₃), in a suitable solvent like acetonitrile or DMF. researchgate.netchemicalforums.com The base neutralizes the hydrohalic acid formed during the reaction, driving it to completion. Reductive amination, which involves reacting the piperidine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride, is another effective method for N-alkylation. sciencemadness.org

N-Acylation: This process introduces an acyl group to the piperidine nitrogen, forming an amide. This is typically achieved by reacting the piperidine with an acyl chloride or an acid anhydride. These reactions are often rapid and can be performed under various conditions. The resulting amides are generally stable and can serve as key intermediates for further functionalization.

These modifications allow for the systematic alteration of the compound's physicochemical properties, such as lipophilicity, polarity, and basicity, which is essential for optimizing its biological profile.

| Reaction Type | Reagents | Functional Group Introduced | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl halide (R-X), K₂CO₃ | Alkyl group (R) | researchgate.netchemicalforums.com |

| Reductive Amination | Aldehyde (RCHO), NaBH(OAc)₃ | Alkyl group (RCH₂) | sciencemadness.org |

| N-Acylation | Acyl chloride (RCOCl) or Anhydride ((RCO)₂O) | Acyl group (COR) | nih.gov |

Stereochemical Considerations in Synthesis of Piperidine Derivatives

The synthesis of piperidine derivatives often involves critical stereochemical considerations. ajchem-a.com The piperidine ring typically adopts a stable chair conformation to minimize steric strain, with substituents occupying either axial or equatorial positions. The relative stereochemistry of substituents can significantly influence the molecule's three-dimensional shape and, consequently, its interaction with biological targets.

When synthesizing analogs of this compound, particularly through modifications that create new stereocenters, controlling the stereochemical outcome is paramount. Several strategies can be employed to obtain stereochemically pure compounds:

Stereoselective Synthesis: This approach aims to directly form one stereoisomer in preference to others. This can be achieved through methods like gold-catalyzed cyclization or other annulation procedures that build the piperidine ring with a specific stereochemistry. nih.gov Asymmetric synthesis can utilize chiral catalysts or auxiliaries to guide the reaction towards the desired enantiomer or diastereomer. nih.govresearchgate.net

Kinetic Resolution: This technique involves the differential reaction of enantiomers in a racemic mixture with a chiral reagent or catalyst. nih.gov For instance, enantioselective acylation or deprotonation using a chiral base can separate a racemic mixture of piperidines, allowing for the isolation of one enantiomer in high purity. nih.govrsc.orgwhiterose.ac.uk

Chiral Resolution: Racemic mixtures can be separated into their constituent enantiomers by forming diastereomeric salts with a chiral resolving agent, such as di-benzoyl-L-tartaric acid or (S)-mandelic acid. google.com These diastereomeric salts often have different solubilities, allowing for their separation by crystallization. Subsequent removal of the resolving agent yields the pure enantiomers. google.com Another powerful method is chiral chromatography, which uses a chiral stationary phase (CSP) to physically separate enantiomers. nih.gov

The ability to synthesize and isolate specific stereoisomers is crucial, as different enantiomers or diastereomers of a chiral drug can exhibit vastly different pharmacological activities and metabolic profiles.

Analytical Characterization Techniques for Novel Analogs

The unambiguous structural confirmation of newly synthesized analogs of this compound relies on a combination of modern analytical techniques. These methods provide detailed information about the molecular structure, purity, and stereochemistry of the compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the structure of organic molecules. nih.govniscpr.res.in ¹H NMR provides information about the number, connectivity, and chemical environment of hydrogen atoms, while ¹³C NMR details the carbon framework. researchgate.netresearchgate.net Advanced 2D NMR techniques (like COSY, HSQC, and HMBC) can establish the precise connectivity of atoms within the molecule. For piperidine derivatives, NMR can also provide insights into the ring conformation and the axial/equatorial orientation of substituents. nih.gov

Mass Spectrometry (MS): MS is used to determine the molecular weight of a compound and to obtain information about its structure through fragmentation patterns. nih.govtandfonline.com High-resolution mass spectrometry (HRMS) provides a highly accurate molecular formula, confirming the elemental composition. nih.gov Techniques like electrospray ionization (ESI) are commonly used for the analysis of polar piperidine derivatives. nih.gov Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS, making it an indispensable tool for analyzing reaction mixtures and assessing the purity of the final products. nih.govacs.org

Chromatographic Methods: High-performance liquid chromatography (HPLC) is routinely used to determine the purity of synthesized compounds. For chiral molecules, specialized chiral HPLC methods employing a chiral stationary phase are essential for separating and quantifying enantiomers, thereby determining the enantiomeric excess (ee) of a sample. nih.gov

Elemental Analysis: This technique provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a pure sample. The experimental values are compared with the calculated values for the proposed molecular formula to confirm the compound's composition. nih.govniscpr.res.in

Together, these analytical methods provide a comprehensive characterization of novel analogs, ensuring their structural integrity and purity before further investigation.

| Technique | Information Obtained | Reference |

|---|---|---|

| NMR Spectroscopy (¹H, ¹³C, 2D) | Molecular structure, atom connectivity, stereochemistry, conformation | nih.govniscpr.res.inresearchgate.net |

| Mass Spectrometry (MS, HRMS, LC-MS) | Molecular weight, molecular formula, fragmentation patterns, purity | nih.govnih.govacs.org |

| Chiral HPLC | Separation of enantiomers, determination of enantiomeric excess (ee) | nih.gov |

| Elemental Analysis | Elemental composition (C, H, N) | nih.govniscpr.res.in |

Computational and Theoretical Investigations of 4 2 Chloro 4 Methylphenoxy Piperidine

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently employed in drug design to understand how a ligand, such as 4-(2-chloro-4-methylphenoxy)piperidine, might interact with a biological target, typically a protein or enzyme.

The process involves placing the ligand in the binding site of a receptor and using a scoring function to estimate the binding affinity. For a molecule like this compound, potential targets could be receptors where other piperidine-based ligands have shown activity, such as G-protein coupled receptors (GPCRs), ion channels, or various enzymes.

Hypothetical Docking Interaction Table:

If this compound were to be docked against a hypothetical protein target, the results would typically be presented in a table detailing the interactions.

| Interacting Residue | Type of Interaction | Distance (Å) |

| Aspartic Acid (ASP) 112 | Hydrogen Bond (with piperidine (B6355638) N-H) | 2.9 |

| Phenylalanine (PHE) 290 | Pi-Pi Stacking (with phenoxy ring) | 3.5 |

| Leucine (LEU) 192 | Hydrophobic | 4.1 |

| Tyrosine (TYR) 308 | Pi-Pi T-shaped (with phenoxy ring) | 4.8 |

| Valine (VAL) 115 | Hydrophobic | 3.9 |

This table is a hypothetical representation of potential molecular docking results.

Studies on related piperidine compounds often reveal that the piperidine ring can form crucial hydrogen bonds, while substituted aromatic rings engage in hydrophobic and pi-stacking interactions within the receptor's binding pocket.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. These calculations can provide insights into molecular geometry, charge distribution, and reactivity. For this compound, DFT could be used to determine the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential map.

The energy gap between the HOMO and LUMO is a critical parameter, indicating the chemical reactivity and kinetic stability of the molecule. A map of the molecular electrostatic potential (MEP) would highlight electron-rich regions (in red), which are prone to electrophilic attack, and electron-poor regions (in blue), which are susceptible to nucleophilic attack. For instance, the nitrogen and oxygen atoms would be expected to be electron-rich, while the hydrogen on the piperidine nitrogen would be electron-poor.

Illustrative DFT Calculation Results:

| Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Relates to electron-donating ability |

| LUMO Energy | -1.2 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Indicates high kinetic stability |

| Dipole Moment | 2.8 D | Measures the molecule's overall polarity |

This table contains illustrative data and is not based on actual calculations for the specified compound.

DFT studies on similar heterocyclic systems are used to correlate these calculated electronic properties with the molecule's observed biological activity.

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations provide detailed information about the dynamic behavior of a ligand-receptor complex over time. While molecular docking provides a static picture of the binding pose, MD simulations can reveal the stability of these interactions and any conformational changes that occur upon binding.

An MD simulation of a this compound-protein complex would involve placing the docked system in a simulated physiological environment (a box of water molecules with ions) and calculating the atomic motions over a period typically ranging from nanoseconds to microseconds. Analysis of the simulation trajectory can yield information on the stability of key hydrogen bonds and hydrophobic contacts. The root-mean-square deviation (RMSD) of the ligand and protein backbone is often monitored to assess the stability of the complex. A stable RMSD suggests a stable binding mode.

In Silico Prediction of Potential Biological Activities and Target Classes

Various computational tools and online platforms can predict the potential biological activities of a compound based on its chemical structure. These predictions are made by comparing the input structure to databases of known bioactive molecules. This approach, often called "in silico" screening, can suggest potential target classes and

In Vitro and Preclinical Pharmacological Investigations of 4 2 Chloro 4 Methylphenoxy Piperidine Analogs

Receptor Binding and Modulation Studies

Dopamine (B1211576) Receptor Subtype Affinities (e.g., D4)

Analogs based on the piperidine (B6355638) scaffold have been extensively studied for their affinity for dopamine receptors, particularly the D4 subtype. The D4 receptor is a target of interest for various neurological and psychiatric conditions. chemrxiv.orgnih.gov

Research into 4,4-difluoropiperidine (B1302736) ether-based analogs has led to the identification of compounds with exceptional binding affinity and selectivity for the D4 receptor. For instance, compound 14a in one study demonstrated a Ki value of 0.3 nM for the D4 receptor and over 2000-fold selectivity against other dopamine subtypes (D1, D2, D3, and D5). researchgate.netchemrxiv.orgchemrxiv.orgresearchgate.net Similarly, modifications to the N-linked heterocyclic pyrazole (B372694) replacements on piperidine derivatives yielded compounds with high affinity, such as one with a Ki of 5.2 nM and over 300-fold selectivity for D4 over D2 and D3 receptors. nih.gov

Structure-activity relationship (SAR) studies have provided insights into the molecular features that govern this affinity. In a series of 4,4-difluoropiperidine analogs, a 3,4-difluorophenyl group was found to be highly potent (Ki = 5.5 nM). chemrxiv.org However, replacing a 4-fluoro substituent with a 4-chloro group resulted in a decrease in binding affinity (Ki = 53 nM). researchgate.netchemrxiv.org Further studies on piperidine-based ligands identified analogs like 12 and 16 which showed high D4 receptor affinity (pKi = 8.82 and 8.71, respectively) and significant selectivity over D2 and D3 receptors. mdpi.com These findings underscore the sensitivity of the D4 receptor binding pocket to the substitution patterns on the phenoxy and piperidine rings.

Table 1: Dopamine Receptor (D4) Binding Affinities for Selected Piperidine Analogs This table is interactive. You can sort and filter the data.

| Compound / Analog Series | Ki (nM) | Selectivity Profile | Source(s) |

|---|---|---|---|

| 14a (4,4-difluoropiperidine ether) | 0.3 | >2000-fold vs. D1, D2, D3, D5 | researchgate.net, chemrxiv.org, chemrxiv.org |

| 8b (3,4-Difluorophenyl derivative) | 5.5 | High | chemrxiv.org |

| 8c (3-methylphenyl derivative) | 13 | Active | researchgate.net, chemrxiv.org |

| 8d (4-chloro derivative) | 53 | Loss of binding vs 4-fluoro | chemrxiv.org |

| 13 (N-linked heterocycle) | 5.2 | >300-fold vs. D2, D3 | nih.gov |

| 19 (4-phenyl-1,2,3,6-tetrahydropyridine) | pKi = 8.82 | D2/D4 = 380, D3/D4 = 162 | mdpi.com |

Serotonin (B10506) Receptor Subtype Affinities (e.g., 5-HT1A, 5-HT6, 5-HT7)

The piperidine moiety is a common structural feature in ligands targeting various serotonin (5-HT) receptor subtypes. Investigations into N-phenylpiperazine analogs, which share structural similarities with piperidine derivatives, revealed that all evaluated compounds had a high affinity for 5-HT1A receptors. nih.gov Specifically, certain compounds with high affinity for dopamine D3 receptors also displayed potent binding at 5-HT1A receptors. nih.gov

Medicinal chemistry efforts have focused on developing multi-target-directed ligands (MTDLs) that interact with both serotonin receptors and the serotonin transporter (SERT). nih.gov For example, incorporating a spirofused piperidine into pindolol-inspired structures led to balanced dual 5-HT1A/SERT ligands. nih.gov Another approach involved merging a 5-HT6R antagonist with a benzylamine (B48309) fragment derived from donepezil (B133215) to create MTDLs targeting 5-HT6R and cholinesterases. nih.gov The 3-(4-piperidyl)-1H-indole scaffold is a known inhibitor of SERT and has been used as a foundation to design compounds with combined 5-HT1A and SERT activity. nih.gov These studies highlight the versatility of the piperidine scaffold in achieving desired affinity profiles at various serotonin receptors, including 5-HT1A and 5-HT6.

Table 2: Serotonin Receptor Interactions for Piperidine/Piperazine (B1678402) Analogs This table is interactive. You can sort and filter the data.

| Compound Series | Target(s) | Key Finding | Source(s) |

|---|---|---|---|

| N-phenylpiperazine analogs | 5-HT1A | All compounds showed high affinity. | nih.gov |

| Spirofused piperidines | 5-HT1A / SERT | Identified balanced dual ligands. | nih.gov |

| 3-(4-piperidyl)-1H-indole scaffold | 5-HT1A / SERT | Scaffold used to design dual-acting compounds. | nih.gov |

| 4-(2-aminoethoxy)-N-(phenylsulfonyl)indole merged with benzylamine | 5-HT6R | Merging approach to target 5-HT6R. | nih.gov |

Corticotropin-Releasing Factor (CRF) Receptor Interactions (e.g., CRF1)

Corticotropin-releasing factor (CRF) and its receptors, particularly CRF1, are central to the body's stress response. nih.govnih.gov The development of non-peptide CRF1 receptor antagonists has been a significant goal in pharmacology for treating anxiety, depression, and addiction. nih.gov These antagonists have demonstrated anxiolytic-like effects in a variety of preclinical models. nih.gov

While many developed CRF1 antagonists belong to different chemical classes, such as pyrimidines or imidazo[1,2-b]pyridazines, the general pharmacophore for these antagonists has been well-defined. nih.govresearchgate.net Structure-activity relationship studies have shown that an aryl substituent on a core ring structure often prefers to be orthogonal and benefits from substitutions at specific positions. researchgate.net Although direct studies of 4-(2-Chloro-4-methylphenoxy)piperidine analogs as CRF1 antagonists are not extensively documented in the provided sources, the principles of CRF receptor antagonism involve blocking the actions of CRF and related peptides like urocortins. mdpi.com The therapeutic potential of any new chemical entity for stress-related disorders would likely involve an assessment of its interaction with the CRF1 receptor.

Opioid Receptor Modulation (e.g., Mu, Kappa)

The piperidine ring is a core component of many potent opioid receptor ligands, including the fentanyl family and 4-phenylpiperidine (B165713) derivatives. umich.edumdpi.com The mu (μ), kappa (κ), and delta (δ) opioid receptors are the primary targets for these compounds, mediating their analgesic and other effects. nih.govyoutube.com

Studies on N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have shown that these compounds act as pure opioid receptor antagonists at μ and κ receptors. nih.gov The antagonist properties are attributed to the equatorial orientation of the 4-(3-hydroxyphenyl) group. nih.gov Further research demonstrated that even without the 3- and 4-methyl substituents, N-substituted 4-(3-hydroxyphenyl)piperidines retain opioid antagonist activity. nih.gov

The modulation of opioid receptors is highly dependent on the specific substitutions on the piperidine ring. For instance, in fentanyl analogs, ortho-fluoro substitutions on the N-phenyl group can enhance binding affinity and efficacy at the μ-opioid receptor, while para-chloro substituents may decrease potency. umich.edu In vitro profiling of opioid ligands in cell-based assays, such as cAMP formation and β-arrestin recruitment, reveals that no two ligands have the exact same functional profile, indicating the complexity of opioid receptor signaling. nih.gov This highlights that even subtle changes to a piperidine-based scaffold can significantly alter its interaction with and functional effect at μ and κ opioid receptors. nih.gov

Histamine (B1213489) H1 Receptor Affinity

Piperidines are a recognized chemical class among classic first-generation histamine H1 receptor antagonists. nih.gov These compounds are typically lipophilic and can interact with H1 receptors in the central nervous system. nih.govnih.gov Preclinical pharmacological studies often assess the affinity of new chemical entities for the H1 receptor, as antagonism at this site can be associated with side effects like sedation. nih.govresearchgate.net

For example, FMPD, a potential antipsychotic agent with a piperazine moiety, was found to have a lower affinity for the histamine H1 receptor (Ki = 30 nM) compared to other targets like dopamine D2 and serotonin 5-HT2A receptors. researchgate.net The development of second-generation H1-antagonists has focused on creating compounds with high selectivity and reduced CNS effects. nih.gov Given that the piperidine scaffold is a known H1 antagonist pharmacophore, it is a standard part of preclinical profiling to determine the affinity of new piperidine-containing compounds for this receptor to predict potential off-target effects. nih.govresearchgate.net

Renin Inhibitory Activity

Renin is a critical enzyme in the renin-angiotensin system (RAS), which regulates blood pressure. nih.govnih.gov Inhibition of renin is a therapeutic strategy for managing hypertension. In vitro studies are used to determine the inhibitory activity and mechanism of potential renin-inhibiting compounds.

One study examined the renin-inhibitory effect of PE-104 , a compound containing a 4'-chlorophenoxy group. nih.gov PE-104 was found to inhibit the reaction between renin and angiotensinogen (B3276523) with a Ki value of 2 mM in a competitive and reversible manner. nih.gov The chemical structure of PE-104, which includes the phenoxy moiety, was found to be essential for its inhibitory activity. nih.gov While this compound is not a piperidine derivative, its activity suggests that the chlorophenoxy group present in this compound could potentially interact with the active site of renin. However, direct evidence for renin inhibitory activity of this compound analogs was not found in the provided search results.

Enzyme Inhibition Profiling

The ability of a compound to selectively inhibit specific enzymes is a cornerstone of modern drug discovery. For the this compound scaffold, researchers have focused on several key enzymatic targets implicated in a range of pathologies.

Phospholipase A2 (GIVA PLA2) Inhibition

Phospholipase A2 (PLA2) enzymes are integral to cellular signaling and inflammatory processes through their hydrolysis of phospholipids. nih.gov The inhibition of specific PLA2 isoforms, such as Group IVA cytosolic PLA2 (GIVA PLA2), is a significant area of therapeutic interest. While direct studies on this compound itself are not prevalent in the provided results, the broader class of piperidine-containing compounds has been investigated for PLA2 inhibition. For instance, pyrrolidine-based inhibitors have shown potent activity against GIVA cPLA2. nih.gov One such inhibitor, pyrrophenone, demonstrated an IC50 value of 4.2 nM against the isolated human cytosolic phospholipase A2alpha enzyme. researchgate.net These findings suggest that heterocyclic scaffolds, including piperidines, can be tailored to achieve potent and selective inhibition of PLA2 enzymes, a principle that could extend to the this compound series.

Potential Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. scielo.br Its inhibition is a key strategy in the symptomatic treatment of Alzheimer's disease. nih.govijpsi.org Numerous studies have explored piperidine derivatives as AChE inhibitors. For example, a series of N-benzylpiperidine derivatives were synthesized and showed varying degrees of AChE inhibitory activity. acgpubs.org In one study, a compound featuring a 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one structure was identified as the most potent AChE inhibitor in its series, with an IC50 value of 12.55 µM. acgpubs.org Another study on phthalimide-based analogs of donepezil, a known piperidine-containing AChE inhibitor, reported IC50 values ranging from 16.42 ± 1.07 µM to 63.03 ± 4.06 µM. nih.gov The core principle involves the piperidine moiety interacting with the catalytic or peripheral anionic site of the AChE enzyme. nih.govnih.gov These investigations underscore the potential of the this compound scaffold to be adapted for AChE inhibition, a common therapeutic target for piperidine-based compounds.

| Compound Series | Most Potent AChE Inhibitor | IC50 (µM) | Reference |

| N-benzylpiperidine derivatives | 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one | 12.55 | acgpubs.org |

| Phthalimide-based donepezil analogs | Compound 4b (4-Fluorophenyl moiety) | 16.42 ± 1.07 | nih.gov |

Kinase and Protease Inhibition

The inhibition of protein kinases and proteases represents a major focus in the development of treatments for cancer and other diseases. rsc.org While direct evidence for this compound is limited, related structures containing the piperidine moiety have been evaluated. For instance, piperidine derivatives have been investigated as inhibitors of Pim-1 and Pim-2 protein kinases. nih.gov In the realm of proteases, various piperidine-containing compounds have been designed and synthesized as potential inhibitors. For example, 4-chloroisocoumarins have demonstrated inhibitory activity against the serine protease High-temperature requirement A (HtrA) from Chlamydia trachomatis. nih.gov Furthermore, computational studies have explored the potential of piperidine derivatives to inhibit the main protease (Mpro) of SARS-CoV-2. nih.gov These studies highlight the versatility of the piperidine scaffold in targeting a diverse range of kinases and proteases.

PI3Kα Activity Inhibition

The phosphatidylinositol 3-kinase (PI3K) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. The PI3Kα isoform is frequently mutated in various cancers, making it an attractive therapeutic target. nih.govacs.org Several studies have focused on developing piperidine-containing compounds as PI3Kα inhibitors. For example, a series of pyridopyrimidinones incorporating a piperidine ring were designed to selectively inhibit the H1047R mutant of PI3Kα. nih.govacs.org Another study detailed the discovery of tricyclic imidazo (B10784944) nih.govlookchem.comnaphthyridine derivatives with piperidine moieties as potent PI3K/mTOR dual inhibitors. lookchem.com These investigations demonstrate that the piperidine scaffold can be effectively incorporated into molecules that potently and selectively inhibit PI3Kα activity.

Neuropharmacological Activity Spectrum (In Vitro/Cellular Models)

Beyond enzyme inhibition, the direct effects of compounds on the central nervous system are of significant interest. In vitro and cellular models provide a window into the potential neuropharmacological activities of new chemical entities.

Neurotransmitter System Modulation (e.g., Serotonin, Norepinephrine (B1679862), Dopamine)

The modulation of neurotransmitter systems, including serotonin (5-HT), norepinephrine (NE), and dopamine (DA), is a hallmark of many centrally acting drugs. nih.gov The 5-HT system, in particular, is implicated in a wide range of neuropsychiatric disorders. nih.gov Piperidine and piperazine derivatives have been extensively studied for their ability to interact with these systems. For instance, certain piperazine derivatives have been shown to possess agonist activity at 5-HT1A receptors and to influence both serotonin and dopamine release in the prefrontal cortex of rats. nih.gov Specifically, one compound was found to exhibit a profile consistent with a 5-HT1A agonist, while another appeared to have a more complex profile, affecting both serotonin and dopamine levels through mechanisms potentially independent of 5-HT1A and 5-HT2A receptors. nih.gov The structural similarities between these compounds and this compound suggest that the latter may also possess the ability to modulate these key neurotransmitter systems.

Investigations of Antidepressant-like Effects in Preclinical Models

The potential of piperidine derivatives as antidepressants has been evaluated in various preclinical models, which primarily assess behavioral despair, a core symptom of depression in humans. These models include the Forced Swimming Test (FST) and the Tail Suspension Test (TST), where a reduction in immobility time is indicative of an antidepressant-like effect.

Studies on novel piperidine derivatives have shown that certain compounds significantly reduce the immobility time of mice in both the TST and the Modified Forced Swimming Test (MFST) without altering general locomotor activity. anadolu.edu.trresearchgate.neteurekaselect.com This specificity is crucial, as it indicates that the observed effects are not due to a general increase in motor stimulation. anadolu.edu.treurekaselect.com For instance, in the MFST, some derivatives were found to increase active swimming times, an effect similar to that produced by the selective serotonin reuptake inhibitor (SSRI) fluoxetine, suggesting a potential link to the serotonergic system. eurekaselect.com Other derivatives prolonged climbing duration, which is more characteristic of drugs acting on the noradrenergic system. anadolu.edu.trresearchgate.net

Further mechanistic studies have explored the neurochemical basis for these effects. The antidepressant-like activity of some piperidine compounds was reversed by pre-treatment with p-chlorophenylalanine methyl ester, a serotonin depleting agent, confirming the involvement of the serotonergic system. anadolu.edu.trresearchgate.net For other derivatives, the effects were abolished by α-methyl-para-tyrosine methyl ester, which depletes catecholamines, pointing to a mechanism involving the dopaminergic and/or noradrenergic systems. anadolu.edu.trresearchgate.net Interestingly, the effects of several of these active derivatives were also reversed by naloxone, an opioid receptor antagonist, indicating a complex mechanism that also involves the opioidergic system. anadolu.edu.trresearchgate.net

The piperidine-containing natural alkaloid, piperine (B192125), and its derivative, antiepilepsirine, have also demonstrated significant antidepressant-like effects. nih.gov Chronic administration of these compounds reduced the duration of immobility in both the FST and TST. nih.gov Mechanistic analysis revealed that these effects may be linked to the modulation of brain monoamines; piperine was found to increase serotonin levels, while antiepilepsirine elevated levels of both dopamine and serotonin in brain regions like the hypothalamus and hippocampus. nih.gov

Below is a summary of preclinical findings for various piperidine analogs:

Preclinical Antidepressant-like Effects of Piperidine Analogs| Compound/Derivative Class | Preclinical Model | Key Findings | Suspected Mechanism of Action |

|---|---|---|---|

| Novel Benzimidazole-piperidine derivatives | Tail-Suspension Test (TST), Modified Forced Swimming Test (MFST) | Significantly reduced immobility time; increased swimming duration. eurekaselect.com | Serotonergic system involvement. eurekaselect.com |

| Substituted piperidin-1-yl)phenyl)ethan-1-one derivatives | TST, MFST | Reduced immobility time; increased swimming or climbing duration. anadolu.edu.trresearchgate.net | Involvement of monoaminergic (serotonergic and catecholaminergic) and opioidergic systems. anadolu.edu.trresearchgate.net |

| Piperine | Forced Swimming Test (FST), Tail Suspension Test (TST) | Reduced immobility time after chronic administration. nih.gov | Regulation of the serotonergic system. nih.govresearchgate.net |

| Antiepilepsirine (Piperine derivative) | FST, TST | Reduced immobility time after chronic administration. nih.gov | Dual regulation of serotonergic and dopaminergic systems. nih.gov |

| 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives | Reserpine interaction test in mice | Showed biological activity comparable to the antidepressant drug viloxazine. nih.gov | Inhibition of biogenic amine reuptake. nih.gov |

Antipsychotic Potential in Preclinical Models

The development of antipsychotic agents often targets the dopamine and serotonin receptor systems in the brain. nih.goveurekaselect.com Piperidine and piperazine derivatives have been a significant focus of this research, with many compounds evaluated for their potential to treat psychosis. nih.goveurekaselect.com Preclinical evaluation typically involves assessing a compound's ability to antagonize the effects of dopamine agonists, such as apomorphine, in animal models.

A series of piperazine and piperidine-based compounds were identified as potent antagonists at both dopamine D2 and 5-HT2 receptor subtypes. tandfonline.com Their antipsychotic potential was demonstrated by their ability to antagonize apomorphine-induced climbing behavior in mice, a standard screening test for antipsychotic activity. tandfonline.com Similarly, a series of 3-substituted 2-pyridinyl-1-piperazine derivatives were evaluated for their dopamine receptor affinity and their capacity to block apomorphine-induced stereotypy. nih.gov The biological profile of these molecules was found to be dependent on the electronic and lipophilic characteristics of the substituents on the pyridine (B92270) ring. nih.gov The evaluation of select compounds in more complex models, such as amphetamine-induced psychosis in monkeys, suggested a potential for atypical antipsychotic activity with fewer side effects. nih.gov Atypical antipsychotics are characterized by their dual action on dopamine and serotonin receptors, which is believed to contribute to a better side-effect profile. eurekaselect.com

Neuroprotective Effects of Piperidine Derivatives

Neuroprotective therapy is a critical area of research for treating ischemic stroke and neurodegenerative diseases like Alzheimer's. thieme-connect.comnih.gov Piperidine derivatives have emerged as a promising class of compounds with potential neuroprotective properties.

In the pursuit of novel neuroprotective agents, a series of piperidine urea (B33335) derivatives were designed and synthesized. thieme-connect.com These compounds were evaluated for their ability to protect human neuroblastoma (SH-SY5Y) cells from L-glutamic acid-induced injury, an in vitro model of excitotoxicity. thieme-connect.com One compound, A10, exhibited potent neuroprotective activity, even superior to the control drug Fenazinel, and also demonstrated efficacy in a rat model of middle cerebral artery occlusion (MCAO), a model for ischemic stroke. thieme-connect.com Another study focused on cinnamamide-piperidine and piperazine derivatives, with compound 9d showing significant neuroprotective effects in glutamate-induced neurotoxicity in SH-SY5Y cells and moderate activity in in vivo hypoxia and MCAO models. researchgate.net

Furthermore, a novel series of selective CB2 receptor agonists, built upon a piperidine core, have been developed. acs.org These compounds demonstrated neuroprotective activity in mouse primary neuronal assays. acs.org Their mechanism appears to involve the mitigation of oxidative stress and apoptosis, as evidenced by a significant reduction in reactive oxygen species (ROS) and caspase levels in vitro. acs.org In a neuron-like cell model expressing pathogenic mutations, these agonists were able to preserve neurite complexity in a manner dependent on the CB2 receptor. acs.org

Antimicrobial and Antifungal Activity Assessment (In Vitro)

The piperidine nucleus is a scaffold of interest in the search for new antimicrobial and antifungal agents. ijnrd.orgclinmedkaz.org Various derivatives have been synthesized and tested against a range of pathogens.

Hybrid molecules combining the quinoline (B57606) and piperazine structures have shown notable activity against Gram-positive bacteria. nih.gov For example, certain 4-piperazinylquinoline derivatives displayed significant minimum inhibitory concentration (MIC) values against Staphylococcus aureus. nih.gov The introduction of a piperazine linker at the C4 position of a quinoline scaffold is a strategy employed to enhance antimicrobial effects. nih.gov Similarly, N-substituted piperazinyl derivatives of the fluoroquinolone antibiotic sarafloxacin (B1681457) have been evaluated. nih.gov One of the most active compounds from this series exhibited inhibitory activity against Gram-positive bacteria, including S. aureus, Staphylococcus epidermidis, and Bacillus subtilis, comparable to the parent drug. nih.gov These findings suggest that modifying the N-4 position of the piperazine ring at the C-7 position of the quinolone structure can influence antibacterial potency. nih.gov

Antitumor and Antiproliferative Activity in Cell Lines

Piperidine derivatives have been extensively investigated for their potential as anticancer agents, demonstrating activity against a wide array of human cancer cell lines through various mechanisms. ijnrd.orgclinmedkaz.org

The natural alkaloid piperine has been shown to inhibit the proliferation of melanoma cells and colon carcinoma cells by inducing cell cycle arrest at the G1 phase. nih.gov In other cancer cells, it can cause arrest at the G2/M phase. nih.govnih.gov This is often accompanied by the induction of apoptosis, or programmed cell death. nih.gov The antiproliferative effects of piperine have been documented in human ovarian cancer cells, where it acts in a dose- and time-dependent manner, while showing no such effect on normal ovarian surface epithelial cells. nih.gov

Synthetic piperidine derivatives have also shown significant promise. A series of trans-2-alkyl-4-halopiperidines and their 1,2,5,6-tetrahydropyridine analogs were tested against human solid tumor cell lines, including ovarian (A2780), non-small cell lung (SW1573), and colon (WiDr) cancers. nih.gov The tetrahydropyridine (B1245486) analogs were generally more potent, with one compound showing remarkable selectivity for the resistant WiDr colon cancer cell line and inducing cell cycle arrest in the G2/M phase. nih.gov

Other approaches include the development of hybrid molecules. Coumarin derivatives featuring an N-heterocycle like piperidine have exhibited antiproliferative activity against several cancer cell lines, including a multidrug-resistant (MDR) cervical carcinoma subline. jst.go.jp Certain quinazoline-based compounds have also been evaluated, with a quinazoline-chalcone derivative displaying high antiproliferative activity against leukemia, colon, melanoma, and breast cancer cell lines. nih.gov Additionally, novel trans-platinum complexes containing a piperidine ligand have been synthesized; these compounds can efficiently penetrate tumor cells and bind to cellular DNA, a mechanism central to the action of many platinum-based chemotherapy drugs. nih.gov

Antiproliferative Activity of Piperidine Derivatives in Cancer Cell Lines

| Compound/Derivative Class | Cancer Cell Line(s) | Key Findings |

|---|---|---|

| Piperine | Ovarian (A2780), Melanoma (SKMEL 28, B16F0), Colon (HT-29) | Inhibited cell proliferation; induced apoptosis and cell cycle arrest (G1 or G2/M phase). nih.govnih.gov |

| 2-Alkyl-4-halo-1,2,5,6-tetrahydropyridines | Ovarian (A2780), Lung (SW1573), Colon (WiDr) | Potent antiproliferative activity; induced G2/M phase arrest. nih.gov |

| N-heterocyclo-coumarin derivatives | Cervical Carcinoma (KB, KB-VIN) | Showed selective antiproliferative activity against multidrug-resistant (MDR) cells. jst.go.jp |

| Quinazoline-chalcone derivative (14g) | Leukemia (K-562), Colon (HCT-116), Melanoma (LOX IMVI), Breast (MCF7) | High antiproliferative activity with GI50 values in the low micromolar range. nih.gov |

| trans-Platinum piperidine complexes | Tumor cell lines | Efficiently penetrated cellular membranes and platinized cellular DNA. nih.gov |

| Piperidine derivatives 6da and 6ta | Mouse Breast Cancer (4T1) | Robust antiproliferative activities with IC50 values of 10.4 μM and 9.3 μM, respectively. acs.org |

Investigations into Anti-inflammatory and Antiviral Activities

Anti-inflammatory Activity The anti-inflammatory potential of piperidine derivatives has been confirmed in several preclinical studies. nih.govamazonaws.com Piperine and its synthetic derivatives have demonstrated both analgesic and anti-inflammatory activities, with some derivatives showing enhanced effects compared to piperine itself and the standard drug diclofenac (B195802) in models of carrageenan-induced paw inflammation. nih.gov Pharmacological evaluation of piperidine-2,4,6-trione derivatives also revealed distinct anti-inflammatory activity in various testing models. nih.gov

Antiviral Activity The search for new antiviral agents has included the synthesis and evaluation of N-substituted piperidine derivatives. nih.govnih.gov In vitro studies against the influenza A/Swine/Iowa/30 (H1N1) virus on a Madin-Darby Canine Kidney (MDCK) cell model showed that all tested substances were effective against the virus when compared to commercial antiviral drugs. nih.govnih.gov The antiviral properties of piperidine derivatives are sometimes attributed to their ability to fit into lipophilic pockets of viral proteins, such as the M2 ion channel of the influenza A virus, thereby blocking its function. ijnrd.org

Signal Transduction Pathway Analysis

Understanding how a compound affects intracellular signaling pathways is key to elucidating its mechanism of action. Research into piperidine derivatives has identified several key pathways that are modulated by these compounds, particularly in the context of cancer.

The anticancer effects of piperine and the related alkaloid evodiamine (B1670323) are often linked to their ability to inhibit critical cell survival and proliferation pathways. ijnrd.orgnih.gov A prominent target is the PI3K/Akt pathway, which is overactive in many cancers. nih.gov Piperine has been shown to inhibit the PI3K/Akt/GSK3β signal transduction pathway, leading to apoptotic cell death. nih.gov It also down-regulates the activation of NF-κB, a transcription factor that controls the expression of genes involved in inflammation, cell survival, and proliferation. nih.gov The inhibition of NF-κB can, in turn, affect the levels of proteins it regulates, such as Cyclin D1. ijnrd.org

Furthermore, piperine's ability to induce cell cycle arrest is mediated by its influence on cell cycle regulatory proteins. nih.gov It can cause the down-regulation of cyclins like Cyclin D1 and Cyclin B, as well as their activating partners, the cyclin-dependent kinases (CDKs). nih.gov Concurrently, it can up-regulate CDK inhibitors such as p21. nih.gov In the context of CNS activity, the antidepressant and antipsychotic effects of piperidine analogs are tied to the modulation of monoaminergic signaling pathways, involving the complex interplay of serotonin, dopamine, and norepinephrine neurotransmitter systems. wikipedia.org

Structure Activity Relationship Sar Studies of 4 2 Chloro 4 Methylphenoxy Piperidine Analogs

Impact of Substituents on Phenoxy Moiety on Biological Activity

The phenoxy group serves as a critical pharmacophoric element, with its substituents playing a pivotal role in modulating interactions with biological targets. Modifications to the halogen and methyl groups on this aromatic ring, as well as variations in the ether linkage, can significantly alter binding affinity and functional activity.

Halogen atoms are key modulators of a molecule's physicochemical properties, affecting its lipophilicity, electronic distribution, and ability to form halogen bonds, all of which can influence drug-target interactions. researchgate.net In classes of compounds related to phenoxypiperidines, such as arylpiperidine-based serotonin (B10506) reuptake inhibitors, the nature and position of halogen substituents on the aromatic ring are critical determinants of potency and selectivity.

SAR studies on meperidine analogs, which also feature a substituted aryl ring connected to a piperidine (B6355638) core, have shown that specific halogenation patterns can dramatically enhance binding affinity for the serotonin transporter (SERT). For instance, analogs with a 3,4-dichloro substitution on the phenyl ring exhibit potent binding. researchgate.net The introduction of a single, larger halogen, such as in 4-iodophenyl derivatives, has also been found to produce highly potent and selective ligands for SERT. researchgate.netuno.edu While these findings are from a related but distinct chemical series (4-arylpiperidines rather than 4-phenoxypiperidines), they underscore the principle that di- and mono-halogenation with specific atoms can be a highly effective strategy for optimizing transporter affinity. The 2-chloro substitution in the parent compound, 4-(2-Chloro-4-methylphenoxy)piperidine, is thus a critical feature, and modifications to this pattern are expected to significantly impact its biological profile.

| Compound Series | Aryl Substitution | SERT Binding Affinity (Ki, nM) | Selectivity (DAT/SERT) |

|---|---|---|---|

| Meperidine Analog | Unsubstituted Phenyl | 41 | - |

| Meperidine Analog | 3,4-Dichlorophenyl | 1.1 | >900 |

| Meperidine Analog | 4-Iodophenyl | 0.6 | >4500 |

Table 1. Impact of Aryl Halogenation on SERT Affinity in Meperidine Analogs. Data highlights the significant increase in potency and selectivity with specific halogen substitutions. researchgate.netuno.edu

The position of the methyl group on the phenoxy ring influences the molecule's conformation and steric profile. In this compound, the methyl group is in the para position relative to the ether linkage. This placement can affect how the phenoxy ring fits into the binding pocket of a target receptor or transporter. While direct SAR studies comparing positional isomers (e.g., 2-methyl or 3-methyl) for this specific scaffold are not extensively detailed in available literature, general principles suggest that moving the methyl group could lead to steric clashes or altered electronic properties, thereby reducing binding affinity.

In related research on other monoamine oxidase (MAO) inhibitors, a 4-methyl substituent on a piperidine ring was shown to enhance MAO-B inhibition, indicating the importance of methyl group placement for potency. researchgate.net Although this substitution is on the piperidine ring rather than the phenoxy moiety, it supports the concept that the precise location of alkyl groups is a key factor in achieving optimal biological activity.

The ether oxygen atom connecting the substituted phenyl group to the piperidine ring is a key structural feature. It influences the bond angle and rotational freedom between the two ring systems. Furthermore, it can act as a hydrogen bond acceptor in interactions with amino acid residues (such as tyrosine) in a receptor's binding site.

Systematic studies detailing the replacement of this ether linkage in this compound analogs are not widely reported. However, in related compound classes, bioisosteric replacement of the ether oxygen with a sulfur atom (to create a thioether) or its removal (to form a direct carbon-carbon bond as in 4-arylpiperidines) are common medicinal chemistry strategies. Such modifications would profoundly alter the molecule's three-dimensional structure and polarity, almost certainly leading to a different pharmacological profile. For example, replacing an ester linkage with a more stable thioamide link has been shown to drastically reduce inhibitory activity in some series, illustrating the sensitivity of target binding to the nature of the linker. researchgate.net

Role of Piperidine Ring Substitutions on Target Interaction and Potency

Modifications to the piperidine ring, a versatile scaffold in medicinal chemistry, are fundamental to defining the pharmacological properties of these analogs. nih.gov Substitutions on the ring nitrogen and the stereochemistry of the ring itself are critical for receptor interaction, potency, and selectivity.

The nitrogen atom of the piperidine ring is a common site for chemical modification, as substituents at this position can influence receptor affinity, selectivity, and functional activity (agonist versus antagonist). In studies of 4-(3-hydroxyphenyl)piperidines, the N-substituent was found to primarily affect antagonist potency and opioid receptor selectivity, rather than determining whether the compound was an agonist or antagonist. nih.gov For instance, N-methyl, N-allyl, and N-cyclopropylmethyl groups all yielded antagonists, but with differing potencies. nih.gov

In other series, substituting the piperidine ring with small amino functional groups or specific alkyl groups can lead to highly potent derivatives. researchgate.net For example, N-propyl and N-diethyl groups have been identified as substituents that produce potent compounds. researchgate.net Furthermore, N-demethylation of certain meperidine analogs was shown to improve both binding affinity and selectivity for the serotonin transporter, suggesting that in some contexts, a secondary amine (N-H) is preferred over a tertiary amine. researchgate.netuno.edu

| Parent Scaffold | N-Substituent | Observed Effect | Reference |

|---|---|---|---|

| trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine | -CH₃ (Methyl) | Pure opioid receptor antagonist | nih.gov |

| trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine | -CH₂CH=CH₂ (Allyl) | Pure opioid receptor antagonist (modulates potency) | nih.gov |

| Meperidine Analog | -H (N-demethylated) | Improved SERT affinity and selectivity | researchgate.netuno.edu |

| Piperine (B192125) Analog | -CH₂CH₂CH₃ (N-propyl) | Potent derivative for MAO-B inhibition | researchgate.net |

Table 2. Influence of N-Substituents on the Biological Activity of Piperidine Derivatives. researchgate.netuno.edunih.gov

Stereochemistry is a crucial factor in determining the biological activity of piperidine derivatives, as receptors and transporters are chiral environments. The spatial arrangement of substituents on the piperidine ring can dictate the molecule's ability to bind with high affinity and selectivity.

SAR studies on 3,4-disubstituted piperidine analogs have revealed that stereochemistry profoundly affects selectivity for the dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (SERT) transporters. nih.gov In one study, it was found that the (-)-cis isomers of a series were selective for DAT/NET, while the (-)-trans and (+)-cis isomers were selective for SERT or SERT/NET. nih.gov This demonstrates that both the relative (cis/trans) and absolute (enantiomeric) configuration of substituents are critical for defining the selectivity profile. For example, one specific (+)-cis isomer emerged as a highly selective NET inhibitor, while a (+)-trans analog was identified as a broad-spectrum inhibitor with comparable activity at all three transporters. nih.gov Similarly, in a different series of CCR5 antagonists, the S-configuration of a substituent on a related piperazine (B1678402) ring was found to be essential for binding activity. These findings highlight that controlling the stereochemistry of the piperidine ring is a powerful tool for fine-tuning the pharmacological properties of its derivatives.

Linker Region Modifications and Their Pharmacological Consequences

The linker region, which connects the 4-phenoxypiperidine (B1359869) core to other parts of a molecule, plays a crucial role in determining the pharmacological profile of the analogs. Modifications to the linker's length, composition, and rigidity can significantly impact binding affinity, selectivity, and functional activity at various biological targets.

Research into related 4-phenoxypiperidine series has shown that the nature of the linker is a key determinant of activity. For instance, in a series of MenA inhibitors, the replacement of an oxymethyl linker was well-tolerated, suggesting that this position offers an opportunity for further chemical exploration to enhance drug-like properties. nih.gov This indicates that for analogs of this compound, moving beyond a simple ether linkage could yield compounds with improved characteristics.

Different types of linkers can be explored, each with distinct properties:

Ether and Reversed Ether Linkers: The ether linkage, as seen in the parent compound, is a common and synthetically accessible linker. Studies on related scaffolds have demonstrated that ether-containing linkers can lead to compounds with improved calculated logP (cLogP) values, which is beneficial for optimizing pharmacokinetic properties. nih.gov

Alkyl Chains: Varying the length of an alkyl chain linker can modulate the distance between key pharmacophoric features, which is critical for optimal interaction with a biological target.

Amide Linkers: The introduction of an amide linker can provide additional hydrogen bond donor and acceptor sites, potentially leading to stronger and more specific interactions with the target protein. In the development of novel acetyl-CoA carboxylase inhibitors, the introduction of diverse amide and urea (B33335) substituents was explored to improve lipophilicity and increase the number of hydrogen bond donors. nih.gov

The pharmacological consequences of these modifications are highly dependent on the specific biological target. For example, in the context of monoamine transporters, the linker's nature can influence selectivity between the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).

Table 1: Impact of Linker Modifications on Pharmacological Activity of 4-Phenoxypiperidine Analogs (Hypothetical Data Based on General SAR Principles)

| Linker Type | Example Linker | Potential Pharmacological Consequence |

| Ether | -O-CH₂- | Baseline activity, favorable lipophilicity. |

| Alkyl | -(CH₂)n- | Modulates distance to secondary binding sites. |

| Amide | -C(O)NH-CH₂- | Introduces H-bond donor/acceptor capabilities, potentially increasing potency. |

| Reversed Amide | -NHC(O)-CH₂- | Alters H-bonding geometry compared to amide linker. |

Physicochemical Property Modulation through Structural Changes

The physicochemical properties of a drug candidate, such as lipophilicity, acidity/basicity (pKa), and solubility, are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. Structural modifications to this compound analogs are a primary means of fine-tuning these properties to achieve a desirable balance for therapeutic use.

Lipophilicity (cLogP): Lipophilicity is a key parameter influencing a molecule's ability to cross biological membranes.

Halogen Substituents: The chloro group on the phenoxy ring of the parent compound contributes significantly to its lipophilicity. Studies on related structures have shown that the position and nature of halogen substituents can have a marked effect. For instance, in a series of piperidine derivatives, a 4-chlorophenyl analog showed a notable reduction in cLogP by more than one log unit compared to a more lipophilic lead compound. nih.gov Similarly, a 4-bromophenyl analog also demonstrated a reduced cLogP. nih.gov

Alkyl Groups: The 4-methyl group on the phenoxy ring also increases lipophilicity. The size and position of such alkyl groups can be varied to modulate this property.

Polar Groups: The introduction of polar groups, such as hydroxyl or amide functionalities, can decrease lipophilicity and improve aqueous solubility.

pKa: The basicity of the piperidine nitrogen is a crucial determinant of the compound's ionization state at physiological pH. This, in turn, affects its solubility, permeability, and interaction with biological targets. The pKa can be influenced by substituents on the piperidine ring or by modifications to the linker that alter the electronic environment of the nitrogen atom.

Topological Polar Surface Area (TPSA): TPSA is a descriptor that correlates with hydrogen bonding potential and is often used to predict drug transport properties. The introduction of polar functionalities like amide or hydroxyl groups will increase the TPSA.

Table 2: Predicted Physicochemical Properties of this compound and Related Analogs

| Compound | Substituent Changes | Predicted cLogP | Predicted pKa | Predicted TPSA (Ų) |

| This compound | - | 3.6 | 9.2 | 21.7 |

| 4-(4-Chlorophenoxy)piperidine | Removal of 2-Cl and 4-CH₃, addition of 4-Cl | 3.1 | 9.1 | 21.7 |

| 4-(Phenoxy)piperidine | Removal of 2-Cl and 4-CH₃ | 2.5 | 9.1 | 21.7 |

| 4-(2,4-Dichlorophenoxy)piperidine | Replacement of 4-CH₃ with 4-Cl | 3.9 | 9.0 | 21.7 |

Note: The values in this table are estimations from chemical software and serve for comparative purposes.

Identification of Key Pharmacophoric Elements

A pharmacophore is an abstract description of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For this compound analogs, which often target monoamine transporters, a general pharmacophore model can be proposed based on known inhibitors.

Based on studies of various selective serotonin reuptake inhibitors (SSRIs), a pharmacophore model typically includes several key features:

Aromatic/Hydrophobic Region: This is represented by the substituted phenoxy ring. The nature and pattern of substitution (e.g., the 2-chloro and 4-methyl groups) are critical for modulating binding affinity and selectivity. This region often engages in hydrophobic and/or pi-stacking interactions with aromatic residues in the binding pocket of the transporter.

Hydrogen Bond Acceptor/Donor: The ether oxygen of the phenoxy group can act as a hydrogen bond acceptor. The basic nitrogen atom in the piperidine ring is a key hydrogen bond donor (in its protonated form) and is essential for interaction with acidic residues, such as aspartate, in the binding site of monoamine transporters.

Hydrophobic Core: The piperidine ring itself serves as a hydrophobic scaffold that correctly orients the other pharmacophoric elements.

Spatial Relationship: The distances and angles between these features are crucial for a precise fit into the binding pocket.

A pharmacophore model for SSRIs has been described with two hydrophobic centers and one hydrogen bond donor. nih.gov In the context of this compound, the 2-chloro-4-methylphenyl group and the piperidine ring would likely occupy the hydrophobic regions, while the protonated piperidine nitrogen would serve as the hydrogen bond donor. The precise arrangement and interplay of these elements dictate the compound's potency and selectivity for its biological target.

Table 3: Key Pharmacophoric Features of this compound Analogs

| Pharmacophoric Feature | Corresponding Structural Element |

| Aromatic/Hydrophobic Region | 2-Chloro-4-methylphenoxy group |

| Hydrogen Bond Acceptor | Ether oxygen |

| Ionizable Amine (H-bond donor) | Piperidine nitrogen |

| Hydrophobic Scaffold | Piperidine ring |

Applications in Chemical Biology and Material Science

4-(2-Chloro-4-methylphenoxy)piperidine as a Synthetic Building Block

The piperidine (B6355638) ring is a ubiquitous structural motif in a vast number of natural products and pharmaceuticals, making it one of the most important heterocycles in medicinal chemistry. mdpi.com Consequently, methods for synthesizing substituted piperidines are crucial for drug discovery and development. mdpi.com While this compound is not widely documented as a starting material for more complex structures, its synthesis illustrates the assembly of valuable chemical fragments.

The construction of this molecule typically involves the coupling of two key building blocks: a substituted phenol and a functionalized piperidine. For instance, a common synthetic route would be the Williamson ether synthesis, reacting 2-chloro-4-methylphenol (B1207291) with a piperidine derivative carrying a leaving group at the 4-position, such as N-Boc-4-hydroxypiperidine (after activation of the hydroxyl group) or N-Boc-4-chloropiperidine.

The true value as a building block lies within the piperidine core itself. The secondary amine of this compound (once any protecting groups are removed) provides a reactive handle for a multitude of chemical transformations. This nitrogen atom can be:

Alkylated or Arylated: To introduce new substituents and explore structure-activity relationships.

Acylated: To form amides, which are common in biologically active molecules.

Used in Reductive Aminations: To couple the piperidine with various aldehydes and ketones, significantly increasing molecular complexity. researchgate.net

Furthermore, the 4-chloro-piperidine scaffold is a demanding intermediate because the labile halo substituent can be easily converted to different functionalities. rasayanjournal.co.in Aza-Prins cyclization is a well-known stereoselective method for constructing such 4-halo piperidine rings from epoxides and homoallylic amines, highlighting the importance of this class of intermediates in synthetic chemistry. rasayanjournal.co.in

Use in Development of Agrochemicals (e.g., Herbicidal Ionic Liquids)

A significant application related to the 4-(2-chloro-4-methylphenoxy) moiety is in the field of agrochemicals, specifically in the development of Herbicidal Ionic Liquids (HILs). nih.gov HILs are a modern class of herbicides designed to overcome problems associated with traditional formulations, such as high volatility, environmental drift, and the need for adjuvants. nih.govacs.org

The herbicidal activity of this structural class is derived from the (4-chloro-2-methylphenoxy)acetate (MCPA) anion, a well-established phenoxy herbicide that functions as a synthetic auxin. d-nb.infonih.gov In the formation of HILs, this active anion is paired with a carefully selected organic cation. The cation's role is to modify the physicochemical properties of the final product, such as melting point, solubility, and surface activity. nih.gov

Piperidinium-based cations are among those used to create HILs. nih.govnih.gov For example, a 1-alkyl-1-methylpiperidinium cation can be paired with the MCPA anion. This combination creates a bifunctional molecule where the anion provides the primary herbicidal action and the cation acts as a surface-active agent, improving the wetting and adhesion of the spray on weed surfaces. nih.gov

The synthesis of these piperidinium-based HILs typically involves a two-step process:

Quaternization: A 1-alkylpiperidine is reacted with an alkyl halide (e.g., methyl bromide) to form the 1-alkyl-1-methylpiperidinium halide salt. acs.orgnih.gov

Anion Exchange: The halide is then exchanged for the herbicidally active MCPA anion. This is often achieved by first converting the halide salt to a hydroxide intermediate using an ion-exchange resin, followed by neutralization with (4-chloro-2-methylphenoxy)acetic acid. d-nb.info

The resulting HILs exhibit properties that can be finely tuned by altering the structure of the piperidinium cation, for instance, by changing the length of the alkyl chains.

| Cation Structure | Anion | Key Physicochemical Properties | Reference |

| 1-Alkyl-1-methylpiperidinium | (3,6-dichloro-2-methoxy)benzoate (Dicamba) | Form room-temperature ionic liquids. Surface activity and wettability increase with cation alkyl chain length. | acs.orgnih.gov |

| Various Quaternary Ammonium Cations | (4-chloro-2-methylphenoxy)acetate (MCPA) | Reduced volatility and tunable water solubility compared to conventional salts. | nih.govd-nb.info |

This table presents representative data for piperidinium-based HILs and HILs containing the MCPA anion to illustrate the concept.

Research Tools for Biological Systems

While this compound itself is not extensively documented as a specific biological research tool, its core structure—a phenoxy group linked by an ether to a piperidine ring—is a highly privileged scaffold in medicinal chemistry, particularly for developing probes and drug candidates targeting the central nervous system (CNS). nih.govchemrxiv.org

Analogs with this structural motif have been synthesized and evaluated as potent and selective ligands for various receptors. A prominent example is the development of antagonists for the Dopamine (B1211576) 4 (D4) receptor. The D4 receptor is implicated in several neurological and psychiatric conditions, and selective antagonists are invaluable tools for studying its function. chemrxiv.org